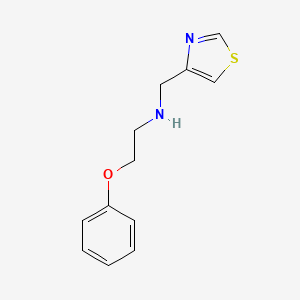

2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine

Description

2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine is a secondary amine featuring a phenoxy group attached to an ethanamine backbone, with a thiazole ring substituted at the 4-position via a methylene linkage. For instance, similar thiazole-amine derivatives are synthesized via cyclization reactions (e.g., thiourea with ketones) or alkylation of 2-aminothiazole precursors (). The compound’s phenoxy and thiazole moieties are pharmacologically significant, as evidenced by related structures exhibiting anti-inflammatory, antioxidant, or enzyme-inhibitory properties ().

Properties

Molecular Formula |

C12H14N2OS |

|---|---|

Molecular Weight |

234.32 g/mol |

IUPAC Name |

2-phenoxy-N-(1,3-thiazol-4-ylmethyl)ethanamine |

InChI |

InChI=1S/C12H14N2OS/c1-2-4-12(5-3-1)15-7-6-13-8-11-9-16-10-14-11/h1-5,9-10,13H,6-8H2 |

InChI Key |

KJAIHIAOWCALQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCNCC2=CSC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine typically involves the reaction of 2-phenoxyethanamine with thiazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMF or DMSO.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted thiazole or phenoxy derivatives.

Scientific Research Applications

2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

Industry: Utilized in the development of agrochemicals, dyes, and sensors

Mechanism of Action

The mechanism of action of 2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ) enhances electrophilic reactivity, while bulky groups (e.g., tosyl) may hinder synthesis yields.

- Synthetic Efficiency : Yields vary significantly (53% in vs. 94% in ), likely due to steric effects or reaction conditions.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

Key Observations :

- Antioxidant Potential: Thiazole secondary amines in exhibit radical scavenging, which may extend to phenoxy-thiazole derivatives.

- Discontinuation Factors : Structural analogs like were discontinued, possibly due to metabolic instability or toxicity.

Biological Activity

2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The thiazole moiety, known for its diverse biological effects, contributes significantly to the compound's activity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain thiazole-containing compounds demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 |

| Compound 10 | A-431 | 1.98 ± 1.22 |

The presence of electron-donating groups on the phenyl ring enhances these activities, suggesting a strong correlation between molecular structure and antitumor efficacy .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. For example, one study reported that a thiazole-integrated compound exhibited a median effective dose (ED50) of 18.4 mg/kg in seizure models, which was significantly lower than standard treatments .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Protein Kinases : Certain thiazole derivatives are known to inhibit cyclin-dependent kinases (CDK4 and CDK6), which play crucial roles in cell cycle regulation and cancer progression .

- Interaction with Bcl-2 Proteins : Some studies suggest that thiazole compounds interact with Bcl-2 proteins, promoting apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding SAR is essential for optimizing the biological activity of thiazole-based compounds:

- Substituents on the Thiazole Ring : The introduction of various substituents can significantly alter the activity profile of the compound. For instance, methyl groups at specific positions enhance cytotoxicity against cancer cells .

- Phenyl Ring Modifications : The nature and position of substituents on the phenyl ring are critical; electron-donating groups generally improve activity while electron-withdrawing groups may reduce it .

Case Study 1: Antitumor Efficacy

A series of thiazole derivatives were synthesized and tested against human glioblastoma U251 cells and human melanoma WM793 cells. Among them, a compound with a methoxy group at the para position exhibited significant activity with IC50 values comparable to doxorubicin, a standard chemotherapeutic agent .

Case Study 2: Anticonvulsant Properties

In another study focusing on anticonvulsant activity, thiazole derivatives were evaluated using the maximal electroshock (MES) model. Compounds showed promising results with protection indices indicating their potential as effective anticonvulsants .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Phenoxy-N-(thiazol-4-ylmethyl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of thiazole-containing amines typically involves multi-step protocols. For example, intermediates like 4-phenyl-1,3-thiazol-2-amine can be synthesized via condensation of aromatic aldehydes with thiourea in ethanol under acidic conditions (e.g., acetic acid) . Optimization includes:

- Temperature control : Reflux conditions (e.g., 70–80°C) improve cyclization efficiency for thiazole ring formation .

- Catalyst selection : Bromine or iodine can enhance thiourea-aldehyde condensation .

- Purification : Recrystallization from ethanol or column chromatography (e.g., n-pentane:EtOAc gradients) resolves stereochemical impurities .

Yield improvements (up to 70–85%) are achievable by adjusting stoichiometry and reaction time .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound and its intermediates?

Methodological Answer:

- ¹H NMR : Key signals include thiazole protons (δ 6.8–7.5 ppm), ethanamine CH₂ groups (δ 2.5–3.5 ppm), and phenoxy aromatic protons (δ 6.5–7.3 ppm). Coupling patterns distinguish E/Z isomers in Schiff base intermediates .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (670–750 cm⁻¹) confirm thiazole ring formation .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 300–350 for thiazole derivatives) and fragmentation patterns validate the backbone .

Advanced Research Questions

Q. Q3. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact exchange terms accurately model electron density and frontier molecular orbitals (HOMO-LUMO gaps), predicting reactivity and charge distribution . Basis sets like 6-31G(d) are recommended for sulfur-containing compounds .

- Molecular docking : AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., microbial enzymes). Use crystal structures from the PDB (e.g., CYP450 for metabolic studies) and validate docking poses with MD simulations .

Q. Q4. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antimicrobial or antitumor activity?

Methodological Answer:

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxy ring to enhance microbial membrane penetration .

- Bioisosteric replacement : Replace the thiazole ring with oxadiazole to improve metabolic stability while retaining H-bonding capacity .

- Dose-response assays : Use MIC (Minimum Inhibitory Concentration) and IC₅₀ values (e.g., against S. aureus or MCF-7 cells) to correlate substituent effects with potency .

Q. Q5. How should researchers resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo models)?

Methodological Answer:

- Assay standardization : Control variables like cell line passage number (e.g., HeLa vs. HepG2) and culture medium .

- Metabolic profiling : Use LC-MS to identify phase I/II metabolites that may deactivate the compound in vivo .

- Statistical validation : Apply ANOVA or Mann-Whitney U tests to assess significance across replicates. Address false positives via Benjamini-Hochberg correction .

Q. Q6. What strategies mitigate challenges in stereochemical control during the synthesis of chiral thiazole-ethanamine derivatives?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity in imine formation steps .

- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution of racemic mixtures .

- Analytical methods : Chiral HPLC (e.g., Chiralpak AD-H column) or CD spectroscopy quantifies enantiomeric excess (ee > 90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.